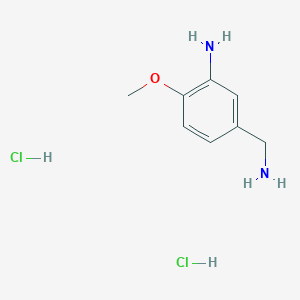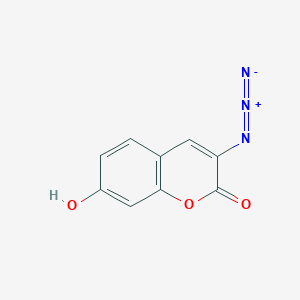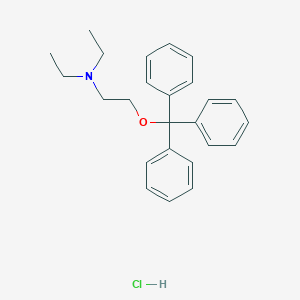
O-Trityldiethylaminoethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Trityldiethylaminoethanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a tertiary amine that is used as a catalyst in various chemical reactions. This compound has several unique properties that make it useful in a variety of research applications. In
Wirkmechanismus
The mechanism of action of O-Trityldiethylaminoethanol hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of chemical bonds in various reactions. The trityl group on the compound provides stability and enhances the reactivity of the molecule.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of O-Trityldiethylaminoethanol hydrochloride. However, it is known that the compound is relatively non-toxic and does not have any significant side effects. It is also not known to have any specific biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using O-Trityldiethylaminoethanol hydrochloride in lab experiments is its high reactivity and selectivity. This compound is also relatively easy to synthesize and handle, making it a popular choice for researchers. However, one of the limitations of using this compound is its high cost, which can be a barrier for some researchers.
Zukünftige Richtungen
There are several future directions for the research and development of O-Trityldiethylaminoethanol hydrochloride. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for this compound, such as in the synthesis of novel pharmaceuticals and agrochemicals. Additionally, there is a need for more research into the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, O-Trityldiethylaminoethanol hydrochloride is a useful compound in scientific research. Its high reactivity and selectivity make it a popular choice for researchers in various fields. While there is limited information available on its biochemical and physiological effects, this compound has several potential applications in the synthesis of pharmaceuticals and agrochemicals. Future research in this area is needed to further explore the potential of this compound.
Synthesemethoden
The synthesis of O-Trityldiethylaminoethanol hydrochloride is a multistep process that involves several chemical reactions. The first step is the synthesis of Diethylaminoethanol, which is then reacted with Trityl Chloride to form O-Trityldiethylaminoethanol. Finally, the compound is reacted with Hydrochloric acid to form the hydrochloride salt. This synthesis method is well established and has been used in many research studies.
Wissenschaftliche Forschungsanwendungen
O-Trityldiethylaminoethanol hydrochloride has several scientific research applications. It is commonly used as a catalyst in various chemical reactions, such as the synthesis of esters and amides. This compound is also used in the synthesis of peptides and proteins. In addition, O-Trityldiethylaminoethanol hydrochloride is used in the production of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
102433-97-6 |
|---|---|
Produktname |
O-Trityldiethylaminoethanol hydrochloride |
Molekularformel |
C25H30ClNO |
Molekulargewicht |
396 g/mol |
IUPAC-Name |
N,N-diethyl-2-trityloxyethanamine;hydrochloride |
InChI |
InChI=1S/C25H29NO.ClH/c1-3-26(4-2)20-21-27-25(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;/h5-19H,3-4,20-21H2,1-2H3;1H |
InChI-Schlüssel |
JXBSFUREFZAXTB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Andere CAS-Nummern |
102433-97-6 |
Synonyme |
N,N-diethyl-2-trityloxy-ethanamine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
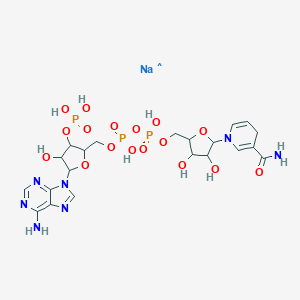
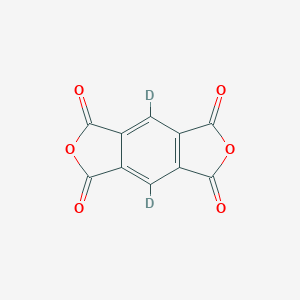
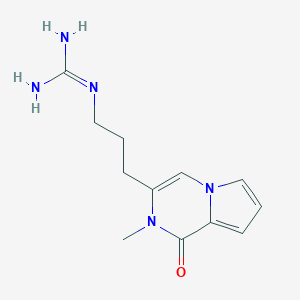

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)
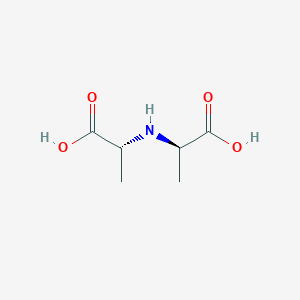
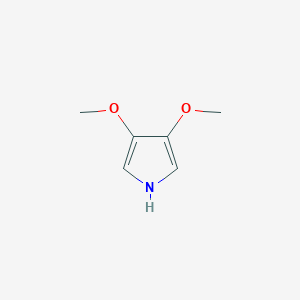
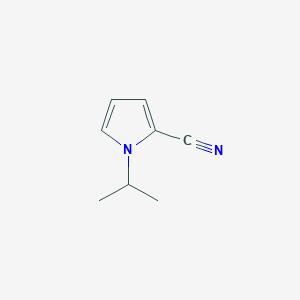
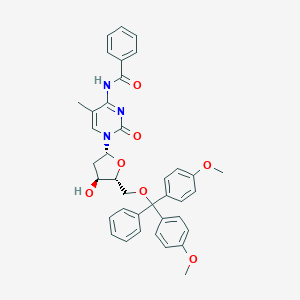
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
